molecular formula C11H12BrN3O2 B8444554 8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e CAS No. 1033434-89-7

8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e

Cat. No.: B8444554
CAS No.: 1033434-89-7
M. Wt: 298.14 g/mol
InChI Key: XXNMRGZXATUVDQ-UHFFFAOYSA-N
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Description

8-Bromo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridin e is a useful research compound. Its molecular formula is C11H12BrN3O2 and its molecular weight is 298.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

1033434-89-7

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

ethyl N-(8-bromo-2-methylimidazo[1,2-a]pyridin-7-yl)carbamate

InChI

InChI=1S/C11H12BrN3O2/c1-3-17-11(16)14-8-4-5-15-6-7(2)13-10(15)9(8)12/h4-6H,3H2,1-2H3,(H,14,16)

InChI Key

XXNMRGZXATUVDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=NC(=CN2C=C1)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium bicarbonate (0.74 g, 8.81 mmol) and amine 18 (1.00 g, 4.42 mmol) in 50 mL of dry CH2Cl2 was treated over a period of fifteen minutes with ethyl chloroformate (2.40 g, 22.1 mmol). 4-Dimethylaminopyridine (0.08 g, 0.65 mmol) was added and the reaction mixture was stirred at room temperature for 20 h. Then, water (25 mL) was added and the solution was extracted with CH2Cl2 (3×25 mL). The extracts were dried (Na2SO4), filtered and evaporated under vacuum. The residue was purified by chromatography using CH2Cl2/EtOAc (4/1, v/v) as eluent to afford in order of elution: compound 19 (461 mg, yield: 35%); mp 137-138° C.; 1H NMR (200 MHz, CDCl3) δ 1.34 (t, 3H, J=7 Hz), 2.45 (s, 3H), 4.26 (q, 2H, J=7 Hz), 7.24 (brs, 1H), 7.31 (s, 1H), 7.81 (d, 1H, J=7.4 Hz), 7.92 (d, 1H, J=7.4 Hz); 13C NMR (100 MHz, DMSO-d6) δ 14.1, 14.4, 60.8, 102.5, 109.7, 111.3, 125.1, 133.3, 142.4, 143.0, 153.8. Starting material 18 (0.31 g, 31%).
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0.08 g
Type
catalyst
Reaction Step Four
Yield
35%

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